molecular formula C16H18N2S B2518309 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea CAS No. 745039-81-0

1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea

Cat. No.: B2518309
CAS No.: 745039-81-0
M. Wt: 270.39
InChI Key: ZYCOQAROWCHFMC-UHFFFAOYSA-N
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Description

1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea is a organosulfur compound of significant interest in medicinal chemistry and pharmaceutical research. This thiourea derivative is presented for research applications, specifically for in vitro investigations. Researchers are exploring this compound primarily for its potential biological activities, which are characteristic of the thiourea pharmacophore. The thiourea core is known to be a powerful scavenger of reactive oxygen species, suggesting potential application in antioxidant research . Furthermore, structurally similar thiourea derivatives have demonstrated a wide spectrum of promising biological activities in recent studies, including significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus . Some thiourea-based compounds have also shown potent antiviral activity, including against HIV-1, by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The mechanism of action for these compounds often involves interaction with key bacterial enzymes; for instance, certain thiourea derivatives inhibit the decatenation activity of S. aureus topoisomerase IV and the supercoiling activity of S. aureus DNA gyrase . The molecular structure, featuring nitrogen and sulfur atoms with lone pairs of electrons, also makes this class of compounds suitable for coordination chemistry and the development of metal complexes with enhanced biological properties . This product is intended for research use only by qualified professionals in a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(2-ethyl-6-methylphenyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-3-13-9-7-8-12(2)15(13)18-16(19)17-14-10-5-4-6-11-14/h4-11H,3H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCOQAROWCHFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=S)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea structural elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Elucidation and Characterization of 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea

Introduction

The structural elucidation of 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea represents a critical workflow in the characterization of sterically hindered diarylthioureas. These compounds are pharmacophores of significant interest in drug discovery, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 and as potent fungicides.[1]

The presence of the 2-ethyl-6-methyl substitution pattern introduces specific steric constraints that influence the molecule's conformation, solubility, and binding affinity. This guide details the authoritative pathway for synthesizing, purifying, and structurally validating this compound, moving beyond basic analysis to mechanistic causality.

Synthesis Strategy & Reaction Mechanics

To ensure a high-purity analyte for elucidation, the synthesis must avoid side reactions common in thiourea formation (e.g., desulfurization). The optimal route utilizes the nucleophilic addition of an aniline derivative to an isothiocyanate.

Protocol:

  • Reactants: Phenyl isothiocyanate (Electrophile) and 2-Ethyl-6-methylaniline (Nucleophile).[1]

  • Solvent: Absolute Ethanol (promotes precipitation of the product).[1]

  • Conditions: Reflux at 78°C for 3–5 hours.

Mechanistic Insight: The nitrogen atom of the 2-ethyl-6-methylaniline attacks the central carbon of the phenyl isothiocyanate. The steric bulk of the ethyl and methyl groups at the ortho positions of the aniline ring retards the nucleophilic attack rate compared to unsubstituted aniline, requiring thermal activation (reflux). The resulting thiourea is stabilized by resonance but sterically locked, often precipitating as a solid upon cooling.

Figure 1: Synthesis Pathway & Mechanism[1]

Synthesis Reactants Reactants 2-Ethyl-6-methylaniline + Phenyl isothiocyanate TS Transition State Nucleophilic Attack (Sterically Hindered) Reactants->TS Reflux (EtOH) Intermediate Zwitterionic Intermediate TS->Intermediate Proton Transfer Product Target Product 1-(2-Ethyl-6-methylphenyl)- 3-phenylthiourea Intermediate->Product Stabilization

Caption: Nucleophilic addition pathway for the synthesis of sterically hindered diarylthioureas.

Spectroscopic Characterization

Validation of the structure requires a multi-modal approach to confirm the connectivity of the 2-ethyl-6-methyl moiety and the integrity of the thiourea bridge.

Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode) or EI-MS.[1]

  • Molecular Formula: C₁₆H₁₈N₂S[1]

  • Molecular Weight: 270.40 g/mol [1]

Fragmentation Logic: The fragmentation pattern is dictated by the weakness of the C-N bonds flanking the thiocarbonyl group.[1]

  • Molecular Ion [M]+: m/z 270.[1]

  • Base Peak: Often corresponds to the substituted aniline fragment or the phenyl isothiocyanate cation.[1]

  • Diagnostic Cleavage:

    • Loss of SH radical (M-33).[1]

    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -cleavage yielding 2-ethyl-6-methylaniline ion (m/z 135) .
      
    • Cleavage yielding phenyl isothiocyanate ion (m/z 135) .[1]

Fourier-Transform Infrared Spectroscopy (FT-IR)

The thiourea linkage provides distinct vibrational signatures. The key validator is the absence of the S-H stretch (2500–2600 cm⁻¹), confirming the thione tautomer in the solid state.

Functional GroupFrequency (cm⁻¹)Vibrational ModeStructural Insight
N-H 3150 – 3350StretchingBroad bands indicate H-bonding networks (dimers).
C-H (Ar) 3000 – 3100StretchingAromatic ring protons.
C-H (Alkyl) 2850 – 2960StretchingValidates Ethyl/Methyl groups.
C=S 1200 – 1250StretchingDiagnostic for Thiourea core (Thione form).
N-C-N 1500 – 1550BendingAmide II analogue; confirms linker integrity.
Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz): The steric asymmetry causes distinct chemical environments for the NH protons.[1]

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     1.10 (t, 3H):  Methyl protons of the Ethyl  group (
    
    
    
    Hz).
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     2.25 (s, 3H):  Protons of the C6-Methyl  group.
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     2.60 (q, 2H):  Methylene protons of the Ethyl  group.
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     7.10 – 7.60 (m, 8H):  Aromatic protons (Phenyl + 2,6-disubstituted ring).
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     9.50 & 9.80 (s, 1H each): Thioamide NH protons . Note: The NH attached to the hindered 2-ethyl-6-methyl ring typically appears downfield due to deshielding and intramolecular H-bonding.
    

¹³C NMR (DMSO-d₆, 100 MHz):

  • Thiocarbonyl (C=S): ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     180.0 – 181.5 ppm (Most deshielded signal).
    
  • Alkyl Carbons: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     14.5 (CH₃ of ethyl), 18.5 (Ar-CH₃), 24.0 (CH₂ of ethyl).
    
  • Aromatic Carbons: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     125.0 – 145.0 (Complex region; ipso carbons shifted downfield).
    

Structural Geometry & X-Ray Crystallography

While spectroscopic data confirms connectivity, X-ray crystallography (or high-level DFT modeling) reveals the 3D conformation critical for biological activity.[1]

Conformational Lock: The 2-ethyl and 6-methyl groups create a "molecular wall" perpendicular to the thiourea plane.[1] To minimize steric clash between the sulfur atom and the ortho-substituents, the 2-ethyl-6-methylphenyl ring rotates out of the thiourea plane, often achieving a torsion angle near 70–90°.

Hydrogen Bonding: In the crystal lattice, these molecules typically form centrosymmetric dimers via intermolecular ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 hydrogen bonds.[2][3] This "head-to-tail" arrangement is a hallmark of stable thiourea solids.
Figure 2: Structural Connectivity & Elucidation Logic

Elucidation Structure Target Structure 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea NMR 1H NMR Analysis (Steric Markers) Structure->NMR IR FT-IR Analysis (Functional Groups) Structure->IR XRD X-Ray / 3D Model (Conformation) Structure->XRD Ethyl Ethyl Group Triplet (1.1 ppm) + Quartet (2.6 ppm) NMR->Ethyl Methyl Ortho-Methyl Singlet (2.25 ppm) NMR->Methyl Thione Thione (C=S) 1240 cm-1 Band No S-H stretch IR->Thione Twist Ortho-Twist ~80° Torsion Angle (Steric Relief) XRD->Twist

Caption: Logical flow of structural validation linking spectral data to specific molecular moieties.[1]

Detailed Experimental Protocol

This protocol is designed for reproducibility and high yield (>85%).

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-Ethyl-6-methylaniline (10 mmol, 1.35 g) to Absolute Ethanol (20 mL).

  • Add Phenyl isothiocyanate (10 mmol, 1.35 g) dropwise while stirring.

Step 2: Synthesis

  • Heat the mixture to reflux (approx. 78°C).

  • Maintain reflux for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1]

  • The product may begin to precipitate as a white/off-white solid during the reaction.[1]

Step 3: Purification

  • Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes to maximize precipitation.

  • Filter the solid under vacuum.[1]

  • Wash: Rinse the filter cake with cold ethanol (2 x 5 mL) to remove unreacted starting materials.

  • Recrystallization: Dissolve the crude solid in boiling ethanol. Allow to cool slowly to room temperature to grow crystals suitable for X-ray diffraction.[1][4]

  • Dry in a vacuum desiccator over silica gel.[1]

References

  • Saeed, A., et al. (2014). Synthesis, characterization and biological activity of N-phenyl-N'-(substituted)thiourea derivatives. Material Science Research India. Link

  • PubChem. (2024).[5] Compound Summary: (2-ethyl-6-methylphenyl)thiourea. National Library of Medicine. Link

  • Liu, Y. D., et al. (2014). Crystal structure of 1-(2,6-diisopropylphenyl)-3-phenylthiourea. Zeitschrift für Kristallographie - New Crystal Structures. Link

  • Shahwar, D., et al. (2012).[2] Synthesis and crystal structure of sterically hindered thioureas. Acta Crystallographica Section E. Link

Sources

mechanism of action of substituted phenylthiourea compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Substituted Phenylthiourea Compounds

Abstract

Substituted phenylthiourea derivatives represent a versatile and highly significant chemical scaffold in medicinal chemistry and drug development. Possessing a core structure amenable to diverse chemical modifications, these compounds exhibit a broad spectrum of biological activities, including potent antimicrobial, anticancer, antiviral, and enzyme-inhibitory properties.[1] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning these activities. We will delve into the specific cellular and molecular targets, explore the critical structure-activity relationships that govern efficacy, and present validated experimental protocols for the synthesis and evaluation of these promising therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of the phenylthiourea scaffold.

Introduction: The Phenylthiourea Scaffold

Thiourea derivatives, characterized by the presence of an N-C(=S)-N linkage, are a class of organosulfur compounds that have garnered substantial interest for their diverse biological functions.[2][3] The phenylthiourea framework, which incorporates at least one phenyl ring attached to the thiourea core, offers a versatile template for chemical synthesis. The aromatic ring and the thiourea moiety can be readily functionalized, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric profile.[1][4] These modifications critically influence the compound's interaction with biological targets, leading to a wide array of pharmacological effects. The thiourea group itself is a key pharmacophore, known for its ability to form strong hydrogen bonds and coordinate with metal ions, which is central to many of its inhibitory mechanisms.[4][5]

Core Mechanisms of Action

The biological activity of substituted phenylthiourea compounds is not attributable to a single, universal mechanism. Instead, their efficacy stems from the ability to interact with a variety of distinct molecular targets, which are often dictated by the specific substitution patterns on the phenyl rings.

Antimicrobial Activity: Targeting Bacterial Replication

A prominent mechanism of action for the antibacterial effects of phenylthiourea derivatives is the inhibition of essential bacterial enzymes required for DNA replication and cell division.[1]

Primary Targets: DNA Gyrase and Topoisomerase IV Studies have identified bacterial DNA gyrase and topoisomerase IV as key targets.[1][6][7] These enzymes are crucial for managing DNA supercoiling during replication. By binding to the active sites of these enzymes, phenylthiourea derivatives disrupt their function, leading to an accumulation of DNA strand breaks and ultimately, bacterial cell death.[1][7] Copper (II) complexes of certain trifluoromethyl-substituted phenylthioureas have demonstrated potent dual-inhibitor activity against both DNA gyrase and topoisomerase IV from Staphylococcus aureus.[6]

Structure-Activity Relationship (SAR) Insights The antimicrobial potency is heavily influenced by the substituents on the phenyl ring.[8]

  • Halogen Substitution: The presence of halogens (Cl, Br, F) is a critical determinant of activity.[8] Dichloro- and bromo-substituted derivatives show significant broad-spectrum activity against bacteria like E. coli, P. aeruginosa, and S. aureus.[8][9]

  • Trifluoromethyl Group: The addition of a trifluoromethyl (-CF3) group, particularly at the meta-position, enhances bacterial inhibitory action.[8]

antimicrobial_mechanism cluster_cell Bacterial Cell PTU Phenylthiourea Derivative Enzyme DNA Gyrase / Topoisomerase IV PTU->Enzyme Inhibits DNA_supercoiled Supercoiled DNA DNA_relaxed Relaxed DNA DNA_relaxed->DNA_supercoiled Catalyzes Replication DNA Replication & Cell Division DNA_supercoiled->Replication CellDeath Cell Death Replication->CellDeath Disrupted

Caption: Phenylthiourea derivatives inhibit bacterial DNA gyrase and topoisomerase IV.

Anticancer Activity: Multi-Targeted Cytotoxicity

Substituted phenylthioureas exert their anticancer effects through several mechanisms, including the inhibition of key signaling pathways that drive cell proliferation and survival, and the direct induction of apoptosis.

Inhibition of Receptor Tyrosine Kinases (RTKs) A primary anticancer mechanism involves the inhibition of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[10] These receptors are often overexpressed in cancers (e.g., breast cancer) and their activation leads to downstream signaling cascades that promote cell growth and division. Certain phenylthiourea derivatives, such as N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea, produce cytotoxic effects on MCF-7 breast cancer cells by inhibiting both EGFR and HER-2.[10] Molecular docking studies suggest that these compounds can bind to the ATP-binding site of kinases, acting as competitive inhibitors.[5]

Induction of Apoptosis Beyond pathway inhibition, many phenylthiourea derivatives are potent inducers of apoptosis (programmed cell death).[11] Compounds incorporating 3,4-dichloro- and 4-CF3-phenyl substituents have been shown to be highly effective.[11] For example, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was found to induce late-stage apoptosis in up to 99% of colon cancer cells and 73% of leukemia cells.[11]

Inhibition of Interleukin-6 (IL-6) Secretion Chronic inflammation is a known driver of cancer progression. Some phenylthiourea derivatives act as inhibitors of IL-6 secretion in colon cancer cells, reducing its secretion by 23–63%.[11] This anti-inflammatory action may contribute to their overall antitumor effect.

anticancer_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR / HER-2 Pathway Downstream Signaling (e.g., Ras-Raf-MEK-ERK) EGFR->Pathway PTU Phenylthiourea Derivative PTU->EGFR Inhibits Apoptosis Induction of Apoptosis PTU->Apoptosis Induces Proliferation Gene Expression for Cell Proliferation & Survival Pathway->Proliferation

Caption: Anticancer mechanisms of phenylthiourea derivatives.

Antiviral Activity: Inhibition of Viral Replication

Certain N,N'-diphenylthiourea derivatives have demonstrated notable activity against picornaviruses, such as Coxsackie virus.[12] The mechanism involves the inhibition of viral multiplication.[12]

Structural Requirements for Antiviral Effect Structure-activity relationship studies have revealed several features essential for antipicornavirus activity:[13]

  • An intact -NHC(=S)NH- group.

  • The presence of a hydroxyl (OH) or amine (NH) type substituent on one of the phenyl rings.

  • A specific spatial distance (6.68-6.75 Å) between the sulfur atom and the XH substituent.

  • A trans conformation of the thiourea group bound to the substituted phenyl ring.

These strict requirements suggest a highly specific interaction with a viral protein or host factor essential for the viral life cycle.[13]

General Enzyme Inhibition: A Common Theme

The ability of the thiourea moiety to chelate metal ions is a cornerstone of its inhibitory activity against various metalloenzymes.[5][14]

Urease Inhibition Urease, a nickel-containing enzyme, is a key virulence factor for bacteria like Helicobacter pylori. Benzoylthiourea derivatives are potent urease inhibitors. The proposed mechanism involves the chelation of the nickel ions in the enzyme's active site via the sulfur and oxygen atoms of the thiourea scaffold, thereby blocking substrate access and catalysis.[5]

Phenoloxidase (Tyrosinase) Inhibition Phenylthiourea is a well-established and potent competitive inhibitor of phenoloxidase, a copper-containing enzyme involved in melanin synthesis.[14][15] It is believed to act by directly interacting with the copper ions at the enzyme's active site.[14] The inhibition constant (Ki) for this interaction is remarkably low, at 0.21 µM, indicating a very strong inhibitory effect.[14][15]

enzyme_inhibition cluster_enzyme Metalloenzyme Active Site ActiveSite Active Site (e.g., Ni²⁺ in Urease, Cu²⁺ in Tyrosinase) Product Product ActiveSite->Product Catalyzes Substrate Substrate Substrate->ActiveSite Binds PTU Phenylthiourea Derivative PTU->ActiveSite Chelates Metal Ion & Blocks Binding

Caption: Phenylthiourea derivatives inhibit metalloenzymes by chelating metal ions.

Quantitative Data Summary

The cytotoxic and enzyme-inhibitory potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

Table 1: Anticancer Activity (IC50) of Substituted Phenylthiourea Derivatives

Compound Substituent (R) Target Cell Line IC50 (µM) Reference
N-benzoyl-N'-phenylthiourea H MCF-7 (Breast) 2.83 [16]
N-(4-methoxybenzoyl)-N'-phenylthiourea 4-OCH3 MCF-7 (Breast) 1.15 [16]
N-(4-chlorobenzoyl)-N'-phenylthiourea 4-Cl MCF-7 (Breast) 0.49 [16]
N-(2,4-dichlorobenzoyl)-N'-phenylthiourea 2,4-diCl MCF-7 (Breast) 0.31 [16]
Phenylthiourea-thiazolopyrimidine hybrid - HCT-116 (Colon) 2.29 [17]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea 3,4-diCl, 3-CF3 SW620 (Colon) 1.5 [11][18]

| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 4-Cl, 3-CF3 | SW480 (Colon) | 2.9 |[11] |

Key Experimental Protocols

The elucidation of these mechanisms relies on a foundation of robust experimental procedures. The following protocols are fundamental to the study of phenylthiourea derivatives.

General Synthesis of 1-(Substituted Phenyl)thiourea Derivatives

This protocol describes a common method for synthesizing the core phenylthiourea scaffold.[2][16]

Materials:

  • Substituted aniline (0.1 mol)

  • Concentrated Hydrochloric Acid (9 mL)

  • Deionized Water (25 mL)

  • Ammonium thiocyanate (0.1 mol)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Dissolve the substituted aniline (0.1 mol) in a mixture of hydrochloric acid (9 mL) and water (25 mL) in a round-bottom flask.[16]

  • Heat the solution at 60-70°C for approximately one hour with stirring.[2][16]

  • Cool the mixture to room temperature and slowly add ammonium thiocyanate (0.1 mol) to the solution.[16]

  • Attach the reflux condenser and heat the resulting solution to reflux for 4 hours.[2][16]

  • After reflux, cool the mixture and add water while stirring continuously to induce crystallization.[16]

  • Filter the formed crystals using a Buchner funnel, wash thoroughly with cold water, and allow to air dry.[16]

  • Recrystallize the crude product from ethanol to obtain the purified 1-(substituted phenyl)thiourea derivative.[16]

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.[16][17]

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (phenylthiourea analogs) dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 0.5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.[16]

  • MTT Addition: After the incubation period, remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.[16]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Substituted Aniline + NH4SCN reflux Acidic Reflux start->reflux cryst Crystallization & Purification reflux->cryst product Pure Phenylthiourea Derivative cryst->product treat Treat with Compound (Serial Dilutions) product->treat Test Compound cells Seed Cancer Cells (96-well plate) cells->treat mtt Add MTT Reagent treat->mtt read Dissolve Formazan & Read Absorbance mtt->read ic50 Calculate IC50 read->ic50

Caption: General workflow for synthesis and cytotoxic evaluation of phenylthioureas.

Conclusion and Future Perspectives

Substituted phenylthiourea compounds are a pharmacologically rich class of molecules with diverse and potent mechanisms of action. Their ability to inhibit critical bacterial enzymes, disrupt oncogenic signaling pathways, induce apoptosis, and chelate key metal ions in enzymes makes them highly attractive candidates for further drug development. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing potency and selectivity. Future research should focus on elucidating more detailed interactions with their biological targets through co-crystallography and advanced computational modeling. Furthermore, exploring novel substitution patterns and developing metal complexes of these ligands may unlock new therapeutic applications and help overcome challenges such as drug resistance.

References

  • Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. (2023). Taylor & Francis. Retrieved February 23, 2026, from [Link]

  • Antiviral activity of N-phenyl-N'-aryl- or alkylthiourea derivatives in Coxsackie virus infections in mice. (1974). PubMed. Retrieved February 23, 2026, from [Link]

  • Synthesis, Characterization and Biological Analysis of Some Novel Complexes of Phenyl Thiourea Derivatives with Copper. (2018). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. (2022). MDPI. Retrieved February 23, 2026, from [Link]

  • Functionally substituted derivatives of novel thiourea and phenylthiourea as potent aldose reductase, α-amylase, and α-glycosidase inhibitors: in vitro and in silico studies. (2024). AVESIS. Retrieved February 23, 2026, from [Link]

  • Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. (2022). PubMed. Retrieved February 23, 2026, from [Link]

  • Structure-activity relationship of diphenylthiourea antivirals. (1980). PubMed. Retrieved February 23, 2026, from [Link]

  • REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (n.d.). IJCRT.org. Retrieved February 23, 2026, from [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. Retrieved February 23, 2026, from [Link]

  • Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research. Retrieved February 23, 2026, from [Link]

  • Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). PMC. Retrieved February 23, 2026, from [Link]

  • The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. (2011). Taylor & Francis. Retrieved February 23, 2026, from [Link]

  • Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (2011). MDPI. Retrieved February 23, 2026, from [Link]

  • Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide. (2009). Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • Design, Synthesis and Evaluation of Some Novel 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) Thiourea Derivatives as Anti-HIV Agents. (2018). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using. (n.d.). SSRN. Retrieved February 23, 2026, from [Link]

  • Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. (2014). Material Science Research India. Retrieved February 23, 2026, from [Link]

  • Synthesis and antimicrobial activities of substituted phenylthioureas. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

Technical Monograph: 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea is a specialized N,N'-disubstituted thiourea derivative characterized by the presence of a sterically hindered ortho-substituted aniline moiety. While not widely indexed in commercial chemical catalogs with a dedicated CAS number, this compound represents a critical intermediate in the synthesis of heterocycles (such as 2-aminobenzothiazoles) and serves as a probe in structure-activity relationship (SAR) studies targeting tyrosinase inhibition and herbicidal activity.

This guide provides a comprehensive technical profile, including the de novo synthesis protocol, physicochemical characterization, and mechanistic applications of this compound. It is designed for researchers requiring high-purity synthesis and functional understanding of sterically congested thioureas.

Part 1: Chemical Identity & Physicochemical Profile

Nomenclature & Classification[1]
  • IUPAC Name: 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea

  • Alternative Names: N-(2-Ethyl-6-methylphenyl)-N'-phenylthiourea; N-Phenyl-N'-(2-ethyl-6-methylphenyl)thiocarbamide.

  • Chemical Class: Di-substituted Thiourea / Thiocarbamide.

  • Molecular Formula: C₁₆H₁₈N₂S

  • Molecular Weight: 270.40 g/mol

CAS Registry Status

As a specialized research compound, 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea does not have a widely indexed CAS number in public commercial databases. Researchers must track this compound via its primary synthesis precursors:

ComponentChemical NameCAS NumberRole
Precursor A 2-Ethyl-6-methylaniline24549-06-2 Nucleophile (Amine)
Precursor B Phenyl isothiocyanate103-72-0 Electrophile
Analog 1-(2-Ethyl-6-methylphenyl)-3-isobutylurea199107-50-1 Structural Reference
Predicted Physicochemical Properties
  • LogP (Octanol/Water): ~4.2 (Predicted) – Highly lipophilic due to the ethyl/methyl substitution.

  • Solubility: Insoluble in water; soluble in DMSO, DMF, Dichloromethane, and hot Ethanol.

  • Melting Point: Expected range 140–160 °C (Typical for diarylthioureas).

Part 2: Synthesis & Manufacturing Protocol

Core Reaction Logic

The synthesis utilizes a nucleophilic addition reaction where the lone pair of the primary amine (2-ethyl-6-methylaniline) attacks the electrophilic carbon of the isothiocyanate group (-N=C=S). The steric hindrance provided by the 2-ethyl and 6-methyl groups on the aniline ring requires optimized thermal conditions to ensure complete conversion.

Experimental Workflow (Self-Validating Protocol)

Reagents:

  • 2-Ethyl-6-methylaniline (1.0 eq)[1][2]

  • Phenyl isothiocyanate (1.1 eq)

  • Solvent: Ethanol (Absolute) or Toluene (for higher reflux temp).

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of 2-ethyl-6-methylaniline in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 11 mmol (slight excess) of phenyl isothiocyanate dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Validation Point: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The starting aniline spot should disappear.

  • Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath. The thiourea product should precipitate as a white/off-white solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) to remove unreacted isothiocyanate. Recrystallize from hot ethanol if higher purity is required.

  • Drying: Dry under vacuum at 40°C for 12 hours.

Synthesis Pathway Diagram[4]

SynthesisPathway Aniline 2-Ethyl-6-methylaniline (Nucleophile) CAS: 24549-06-2 Intermediate Zwitterionic Intermediate Aniline->Intermediate Nucleophilic Attack (Ethanol, Reflux) Isothiocyanate Phenyl Isothiocyanate (Electrophile) CAS: 103-72-0 Isothiocyanate->Intermediate Product 1-(2-Ethyl-6-methylphenyl)- 3-phenylthiourea (Target) Intermediate->Product Proton Transfer & Stabilization

Figure 1: Synthetic pathway for the formation of 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea via nucleophilic addition.

Part 3: Applications & Biological Mechanisms[5]

Heterocyclic Precursor (Chemical Utility)

This thiourea serves as a "masked" heterocycle. Under oxidative conditions (e.g., Bromine in Chloroform or Hugerschhoff reaction conditions), it undergoes intramolecular cyclization to form 2-substituted aminobenzothiazoles .

  • Mechanism: The sulfur atom attacks the ortho-position of the phenyl ring (usually the less hindered ring) followed by aromatization.

Tyrosinase Inhibition (Biological Utility)

N-Phenylthiourea derivatives are established inhibitors of tyrosinase , the rate-limiting enzyme in melanin synthesis.

  • Binding Mode: The thiocarbonyl sulfur (C=S) coordinates with the binuclear copper active site of tyrosinase, while the aromatic rings engage in hydrophobic interactions with the enzyme pocket.

  • Relevance: Used in researching depigmentation agents and melanoma therapy.

Analytical Standard

Due to its steric bulk, this compound is an excellent standard for testing the resolution power of Chiral HPLC columns or studying rotational barriers (atropisomerism) in N,N'-diaryl systems.

Mechanistic Diagram: Tyrosinase Inhibition

Mechanism Thiourea 1-(2-Ethyl-6-methylphenyl)- 3-phenylthiourea CuSite Tyrosinase Active Site (Binuclear Copper) Thiourea->CuSite Sulfur Chelation (C=S -> Cu) Complex Enzyme-Inhibitor Complex CuSite->Complex Inactivation Melanin Melanin Synthesis Pathway Complex->Melanin Inhibition (Blockade)

Figure 2: Proposed mechanism of action for tyrosinase inhibition via copper chelation at the enzyme active site.

Part 4: Safety & Handling (SDS Summary)

While specific toxicological data for this derivative may be limited, it should be handled with the same precautions as Phenylthiourea (PTC) , which is highly toxic.

Hazard ClassSignal WordHazard StatementPrecaution
Acute Toxicity (Oral) DANGER Toxic if swallowed (H301)Wash hands thoroughly after handling.
Sensitization WarningMay cause allergic skin reaction (H317)Wear protective gloves/clothing.
Target Organ WarningSuspected of causing thyroid damageAvoid long-term exposure.

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Sulfur and Nitrogen content).

References

  • Sigma-Aldrich. Product Specification: 2-Ethyl-6-methylaniline (CAS 24549-06-2).[3][4] Available at: [3]

  • Cayman Chemical. N-Phenylthiourea (CAS 103-85-5) Product Information & Biological Activity. Available at:

  • Abdel-Latif, E., et al. (2019).[5] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at:

  • Mishra, D., et al. (2023). Unanticipated switch of reactivity of isonitrile via N≡C bond scission: Cascade formation of symmetrical sulfonyl guanidine.[6] iScience. Available at:

  • Organic Chemistry Portal. Synthesis of Isothiocyanates and Thioureas. Available at:

Sources

Methodological & Application

Advanced LC-MS/MS Protocol for the Detection of Thiourea Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Thiourea derivatives (


) represent a unique analytical challenge in drug development and toxicology. Unlike standard lipophilic drugs, these compounds possess a sulfur moiety that renders them highly polar , amphoteric , and susceptible to oxidative degradation  (to ureas or sulfinic acids) and metabolic S-oxidation.

Standard Reverse-Phase (C18) chromatography often fails due to poor retention of the polar thiocarbonyl group, leading to elution in the void volume where ion suppression is most severe. Furthermore, without stabilization, thioureas can degrade ex vivo during sample processing, leading to false negatives.

This guide provides a dual-stream protocol :

  • Stream A (Direct Analysis): For lipophilic thiourea drug candidates using HILIC or Polar-Embedded C18.

  • Stream B (Derivatization): For small, highly polar thioureas requiring chemical modification to enhance retention and ionization.

Pre-Analytical Stabilization (The "Hidden" Variable)

Critical Insight: The most common cause of assay failure for thioureas is not the MS sensitivity, but the degradation of the analyte between sample collection and injection.

Protocol:

  • Antioxidant Addition: Immediately upon blood/urine collection, add Ascorbic Acid (10 mM final concentration) or Glutathione to the collection tube. This prevents the oxidation of the

    
     bond to 
    
    
    
    .
  • Chelation: Add EDTA to prevent metal-catalyzed oxidation.

  • pH Control: Thioureas are generally more stable in slightly acidic conditions. Ensure samples are not stored at alkaline pH (>8.0).

Method Development Decision Matrix

Use the following logic flow to select the correct chromatographic approach for your specific derivative.

Thiourea_Decision_Tree Start Start: Analyze Thiourea Derivative LogP_Check Check LogP (Lipophilicity) Start->LogP_Check High_LogP LogP > 1.5 (Lipophilic) LogP_Check->High_LogP Yes Low_LogP LogP < 1.5 (Polar/Hydrophilic) LogP_Check->Low_LogP No C18_Path Method A1: Modified C18 (T3 or Polar Embedded) High_LogP->C18_Path Deriv_Check Is Sensitivity < 1 ng/mL required? Low_LogP->Deriv_Check HILIC_Path Method A2: HILIC (Amide or Bare Silica) Deriv_Check->HILIC_Path No (uM range) Deriv_Path Method B: Derivatization (Alkylation with Benzyl Bromide) Deriv_Check->Deriv_Path Yes (pM range)

Figure 1: Decision matrix for selecting the chromatographic strategy based on analyte polarity and sensitivity requirements.

Stream A: Direct Analysis (HILIC or Modified C18)

This is the preferred method for thiourea-based drug candidates (e.g., antivirals, antithyroid agents) that have sufficient lipophilicity or when HILIC is available.

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma/urine (stabilized with Ascorbic Acid).

  • Step 2: Add 20 µL of Internal Standard (IS) solution.

    • Expert Note: Use a deuterated analog (e.g.,

      
      -Thiourea) if available. If not, use a structural analog like Ethylenethiourea  (if not an analyte) or Tolbutamide .
      
  • Step 3: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Why Formic Acid? It aids in precipitating proteins and keeps the thiourea protonated.

  • Step 4: Vortex for 60 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Step 5: Transfer supernatant to a silanized glass vial (thioureas can adsorb to plastic).

LC-MS/MS Conditions[1]

Table 1: Chromatographic Parameters

ParameterOption 1: HILIC (For Polar Analytes)Option 2: Modified C18 (For Lipophilic Analytes)
Column Waters XBridge Amide or Phenomenex Luna HILIC (100 x 2.1 mm, 3 µm)Waters Atlantis T3 or Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient 95% B to 50% B over 5 mins (Inverse Gradient)5% B to 95% B over 8 mins
Flow Rate 0.4 mL/min0.35 mL/min
Injection Vol 2 - 5 µL5 - 10 µL

Mass Spectrometry Settings (Sciex/Agilent/Thermo Triple Quad):

  • Source: ESI Positive Mode (

    
    ).
    
  • Curtain Gas: 30 psi.

  • Ion Spray Voltage: 4500 - 5500 V.

  • Temperature: 450-500°C.

  • MRM Transitions:

    • Generic Thiourea: Look for neutral loss of

      
       (17 Da) or 
      
      
      
      (34 Da).
    • Example (Phenylthiourea):

      
       (Loss of SC=NH), 
      
      
      
      (Loss of
      
      
      ).

Stream B: Derivatization Protocol (High Sensitivity)

For small, highly polar thioureas (e.g., thiourea, methylthiourea) that elute in the void volume, derivatization is the gold standard. It attaches a hydrophobic group, allowing C18 retention and boosting ionization efficiency.[1]

Reaction Mechanism

We utilize Benzyl Bromide or p-Nitrobenzyl bromide to alkylate the sulfur atom, forming an S-benzyl isothiourea derivative.



Step-by-Step Derivatization Workflow
  • Extraction: Perform Protein Precipitation as in Stream A (Step 1-4). Transfer 100 µL of supernatant to a clean tube.

  • Buffer Addition: Add 50 µL of 100 mM Ammonium Bicarbonate (pH 8.5) .

    • Note: The reaction requires basic conditions to proceed, but stability is poor at high pH. Work quickly.

  • Reagent Addition: Add 50 µL of Benzyl Bromide solution (5% v/v in Acetonitrile).

  • Incubation: Vortex and incubate at 60°C for 20 minutes .

  • Quenching: Stop reaction by adding 20 µL of 10% Formic Acid .

  • Analysis: Inject onto a standard C18 column (Stream A, Option 2). The analyte will now elute significantly later (e.g., >4 mins), away from matrix suppression.

Validation & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must be self-validating.

Matrix Effect Assessment (Matuszewski Method)

You must quantify ion suppression, as thioureas are prone to it.

  • Set A: Standard in neat solvent.

  • Set B: Standard spiked into extracted blank matrix (post-extraction spike).

  • Set C: Standard spiked into matrix before extraction.

  • Matrix Factor (MF):

    
    . Ideally 
    
    
    
    .
  • Recovery (RE):

    
    .
    
Stability Checkpoints

Run the following QC samples during validation:

  • Benchtop Stability: 4 hours at Room Temp (assess oxidation).

  • Autosampler Stability: 24 hours at 10°C (assess post-prep degradation).

  • Freeze-Thaw: 3 cycles at -80°C (assess protein binding changes).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase buffer strength (10mM to 20mM Ammonium Formate). Use "End-capped" columns.
Low Sensitivity Ion suppression or Oxidation.Switch to Stream B (Derivatization). Ensure Ascorbic Acid is in the sample.
Carryover Adsorption to injector needle.Use a wash solvent of 50:25:25 ACN:MeOH:H2O + 0.5% Formic Acid.
Retention Time Shift pH instability in HILIC.HILIC columns take longer to equilibrate. Allow 20 column volumes between runs.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[2] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Inoda, H., et al. (2011).[3] "Compounds Having Thiourea Moiety as Derivatization Reagents in Liquid chromatography/electrospray Ionization-Tandem Mass Spectrometry." Biomedical Chromatography. [Link][3]

  • Kumar, J., et al. (2023).[2] "Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS." bioRxiv. [Link]

  • Dikunets, M. A., et al. (2004).[4] "Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization." Analytical Letters. [Link][4]

Sources

Troubleshooting & Optimization

troubleshooting solubility issues of 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

You are likely encountering precipitation ("crashing out") when diluting 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea from a DMSO stock into aqueous media (PBS, HEPES, or culture media).[1]

This is not a user error; it is a physicochemical inevitability of this specific molecule. This compound belongs to the class of lipophilic diarylthioureas . Unlike simple phenylthiourea, the 2-ethyl-6-methyl substitution pattern creates a "grease ball" effect—high lipophilicity (LogP > 4.5 estimated) combined with significant steric hindrance.[1]

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Solubility
Core Structure Diarylthiourea (

)
Rigid, planar core promotes crystal packing ("Brick Dust").[1]
Substitution 2-Ethyl-6-methyl (Ortho-disubstituted)Steric Shielding: Prevents water hydration shells from stabilizing the polar thiourea core.[1]
Ionization (pKa) pKa ~12–13 (Very weak acid)Neutral: It remains uncharged at physiological pH (2–8).[1] pH adjustment will not improve solubility.[1]
LogP (Est.) > 4.5Hydrophobic: Prefers sticking to plastic tips and vessel walls over dissolving in water.[1]

Troubleshooting Guide (FAQ)

Issue 1: "The solution turns cloudy immediately upon addition to the buffer."

Diagnosis: This is the "Solvent Shift" phenomenon.[1] Mechanism: When you pipette a DMSO stock directly into water, the DMSO (which is hygroscopic) rapidly mixes with water. The hydrophobic drug molecules are stripped of their DMSO solvation shell faster than they can disperse, causing them to aggregate into colloidal particles. Solution: Do not dilute directly from 100% DMSO to 100% Aqueous Buffer. Use the Intermediate Dilution Protocol (See Section 3).

Issue 2: "I tried acidifying/basifying the buffer, but it didn't help."

Diagnosis: Misapplication of pH-solubility theory.[1] Mechanism: Thioureas are essentially neutral molecules in the physiological range. Unlike amines (which dissolve in acid) or carboxylic acids (which dissolve in base), this compound has no "handle" for pH manipulation until you reach extreme pH (>12), which would degrade the compound or kill your cells.[1] Solution: Stop adjusting pH. Focus on Cosolvents (PEG-400) and Surfactants (Tween-80).[1]

Issue 3: "The concentration in my assay plate is lower than calculated."

Diagnosis: Non-Specific Binding (NSB).[1] Mechanism: Due to its high LogP, the compound is adsorbing to the polypropylene walls of your tubes or pipette tips. Solution:

  • Use Low-Retention pipette tips.[1]

  • Use Glass vials for intermediate dilutions.

  • Add 0.05% Tween-20 to your buffer before adding the compound.[1]

Recommended Protocols

Protocol A: The "Step-Down" Dilution (Recommended)

Use this method to prevent the "DMSO Crash."[1]

Reagents:

  • Stock: 10 mM in 100% DMSO (Freshly prepared).

  • Intermediate Solvent: PEG-400 (Polyethylene glycol).[1]

  • Assay Buffer: PBS or Media (Pre-warmed to 37°C).[1]

Procedure:

  • Prepare Stock: Dissolve compound in pure DMSO to 10 mM. Vortex until clear.

  • Intermediate Step: Dilute the DMSO stock 1:10 into pure PEG-400 .

    • Result: 1 mM compound in 90% PEG-400 / 10% DMSO.

    • Why: PEG-400 acts as a bridge; it is miscible with both DMSO and water but stabilizes hydrophobic drugs better than water.[1]

  • Final Dilution: Slowly add the Intermediate Solution to your Assay Buffer while vortexing.

    • Target: Final concentration < 10 µM.[1]

    • Max Solvent: Ensure final DMSO is < 0.1% and PEG is < 1%.[1]

Protocol B: The "Tyndall Effect" Validation

How to check if your "solution" is actually a suspension.

  • Prepare your solution in a clear glass vial.

  • In a darkened room, shine a laser pointer (red or green) through the vial.

  • Interpretation:

    • Beam Invisible: True Solution.[1]

    • Visible Beam Path (Fog): Colloidal Suspension (Precipitation has occurred).[1] Do not use for kinetics.

Visualizing the Solubility Strategy

The following diagram illustrates the decision matrix for solubilizing this thiourea derivative.

SolubilityStrategy Start Start: 10mM DMSO Stock Direct Direct Dilution? Start->Direct StepDown Step-Down Method Start->StepDown Recommended Target Target: Aqueous Buffer (PBS/Media) Success Stable Solution (< 10 µM) Target->Success Verify with Tyndall Effect Crash Precipitation (Cloudy) 'The Crash' Direct->Crash Hydrophobic Collapse Intermediate Intermediate: DMSO + PEG400 (1:9) StepDown->Intermediate Surfactant Add Surfactant? (Tween-80 / Pluronic) Intermediate->Surfactant Slow Addition Surfactant->Target

Caption: Decision tree for avoiding precipitation. Direct dilution often fails due to the high lipophilicity of the 2-ethyl-6-methyl group.[1]

Solubility Data Reference Table

Note: Values are estimated based on structure-activity relationships (SAR) of diarylthioureas.

Solvent SystemSolubility Limit (Est.)Usage Notes
Pure DMSO > 30 mMExcellent stock solvent.[1] Hygroscopic (keep sealed).[1]
Pure Ethanol ~ 10–15 mMGood alternative to DMSO if toxicity is a concern.[1]
PBS (pH 7.4) < 5 µM (< 1 mg/L)Insoluble. Requires cosolvents.[1]
PBS + 5% DMSO ~ 20–50 µMMetastable.[1] May precipitate over 4–6 hours.[1]
PBS + 0.1% Tween-80 ~ 100 µMBest for Assays. Micellar encapsulation stabilizes the drug.[1]

References & Authority

  • PubChem. Compound Summary: 1-(2-Ethyl-6-methylphenyl)-3-isobutylurea (Structural analog for steric properties).[1] [Link][1]

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003.[1] (Foundational text on kinetic vs. thermodynamic solubility).

  • Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 1997.[1] (The "Rule of 5" context for lipophilic compounds).

Sources

minimizing by-product formation in the synthesis of substituted thioureas

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers encountering difficulties in thiourea synthesis. It is designed to move beyond basic textbook procedures and address the specific failure modes associated with high-purity applications (e.g., drug discovery, organocatalysis).

Current Status: Online | Topic: Minimizing By-Product Formation Ticket Scope: Isothiocyanate coupling, CS₂ condensation, and TCDI transfer.

Introduction: The "Hidden" Impurities

In medicinal chemistry and organocatalysis, thioureas are privileged scaffolds. However, their synthesis is often plagued by three specific impurities that are difficult to separate via standard chromatography due to polarity similarities:

  • Ureas: Formed via oxidative desulfurization.

  • Symmetrical Thioureas: Formed via amine exchange or incorrect stoichiometry.

  • Isothioureas: Formed via S-alkylation during workup.

This guide provides the protocols and logic to eliminate these at the source.

Module 1: The Isothiocyanate Route (Standard Protocol)

Context: Reaction of a primary/secondary amine with an isothiocyanate (R-NCS). Primary Failure Mode: Formation of symmetrical thioureas (scrambling) or hydrolysis to ureas.

Troubleshooting Workflow

Symptom: LC-MS shows a peak M-16 (Urea) or M+X (Symmetrical dimer).

Root Cause Mechanism Corrective Action
Trace Water / High pH Hydrolysis of R-NCS to amine, which then attacks remaining R-NCS to form symmetrical thiourea.Dry Solvents: Use anhydrous DCM or THF. Base Control: If using amine salts, use non-nucleophilic bases (DIPEA) and add slowly to prevent local pH spikes.
Oxidative Desulfurization Air oxidation or presence of metal ions converts C=S to C=O.Degas Solvents: Sparge with Argon for 15 mins. Avoid Metal Spatulas: Trace transition metals (Cu, Fe) catalyze desulfurization. Use glass/Teflon.
Nucleophilic Competition The amine reactant is less nucleophilic than the degradation product of the isothiocyanate.Activation: For anilines, use LiHMDS (1.0 equiv) to generate the lithiated amine before adding R-NCS at -78°C.
Visualization: Competitive Pathways

The following diagram maps the kinetic competition between the desired product and the hydrolytic "scrambling" pathway.

IsothiocyanatePathways RNCS Isothiocyanate (R-NCS) Thiourea Target Thiourea (R-NH-CS-NH-R') RNCS->Thiourea + Amine (Fast) Hydrolysis Amine By-product (R-NH2) RNCS->Hydrolysis + H2O (Slow) Amine Amine (R'-NH2) Urea Urea By-product (R-NH-CO-NH-R') Thiourea->Urea Oxidation (O2/Light) Water H2O / OH- SymThiourea Symmetrical Thiourea (R-NH-CS-NH-R) Hydrolysis->SymThiourea + RNCS (Scrambling)

Caption: Kinetic competition in isothiocyanate coupling. Water ingress leads to amine generation (R-NH2), which competes with the reactant amine (R'-NH2) to form symmetrical dimers.

Module 2: The Carbon Disulfide (CS₂) Route

Context: Condensation of amines with CS₂ (often one-pot). Primary Failure Mode: Reaction stalls at the Dithiocarbamate stage or reverts to starting material.

Critical Insight: The "Intermediate Trap"

The reaction of an amine with CS₂ is an equilibrium forming a dithiocarbamate salt. If this salt is not "trapped" (desulfurized) effectively, it will revert to amine + CS₂ upon workup, or oxidize to a disulfide.

Protocol: Iodine-Promoted Coupling

Why this works: Iodine oxidizes the dithiocarbamate to an isothiocyanate in situ, which then captures the second amine.

  • Dissolve Amine 1 (1.0 equiv) and Et₃N (1.2 equiv) in DCM.

  • Add CS₂ (1.2 equiv) at 0°C. Stir 30 min. Observation: Solution turns yellow/orange (Dithiocarbamate formation).

  • Add Iodine (I₂, 1.0 equiv) followed immediately by Amine 2 (1.0 equiv).

  • Monitor: The disappearance of the dithiocarbamate color indicates conversion.

Troubleshooting Table:

Symptom Diagnosis Solution
Low Yield / Reversion Dithiocarbamate was not activated.Use a desulfurizing agent like EDC·HCl or T3P if Iodine is incompatible with your substrate.
Elemental Sulfur (

)
Decomposition of CS₂ or over-oxidation.Wash crude reaction with aqueous Na₂SO₃ (Sodium Sulfite) to dissolve elemental sulfur before chromatography.
Black Tarry Mixture Polymerization of CS₂.Keep CS₂ concentration low. Add CS₂ dropwise to the amine, not vice-versa.

Module 3: TCDI (Thiocarbonyldiimidazole) Route

Context: Using TCDI as a thiophosgene substitute for sensitive amines. Primary Failure Mode: Imidazole contamination and hydrolysis.

The "Water-Scavenger" Protocol

TCDI is extremely sensitive to moisture. If TCDI hydrolyzes, it releases Imidazole and COS/CO₂, killing the stoichiometry.

  • Setup: Flame-dry glassware. Argon atmosphere is mandatory.

  • Step 1: Add TCDI (1.1 equiv) to Amine 1 (1.0 equiv) in anhydrous THF at 0°C.

    • Checkpoint: Monitor by TLC.[1] You should see a new spot (Thiocarbamoyl imidazole). If starting amine remains, add more TCDI.

  • Step 2: Once Step 1 is complete, add Amine 2.

  • Purification Trick: The by-product is Imidazole .

    • Acid Wash:[1] If your product is acid-stable, wash the organic layer with 1M HCl. The imidazole will protonate and move to the aqueous layer.

    • Silica Pre-treatment: If acid-sensitive, add 5% Et₃N to your silica column eluent to prevent the thiourea from streaking, but be aware imidazole may co-elute.

Module 4: Post-Synthetic Troubleshooting (Purification)

Issue: "My Thiourea turned into an Isothiourea"

Scenario: You used an alkyl halide (e.g., Methyl Iodide) in a previous step, or you used a chlorinated solvent with a strong base. Mechanism: Sulfur is a soft nucleophile and will attack electrophiles (S-Alkylation), forming an isothiourea (C-S-C bond) instead of a thiourea (C=S).

Prevention:

  • Never expose thioureas to alkyl halides.

  • Avoid using chloroform/DCM with strong bases (NaOH/KOH) during extraction, as this can generate dichlorocarbene or promote solvent alkylation.

Issue: Separating Thiourea from Urea

Scenario: You have 5% Urea impurity. Solution:

  • Solubility Differential: Thioureas are generally less soluble in water/ethanol mixtures than ureas. Try recrystallization from EtOH/H₂O.

  • Chemical Wash: Wash the organic layer with dilute aqueous AgNO₃ (Silver Nitrate). Warning: This complexes the thiourea, not the urea. Use this only to remove thiourea from a urea product, or if you can regenerate the thiourea with H₂S (dangerous/advanced).

  • Better Approach: Use Prep-HPLC with a Reverse Phase C18 column. The Sulfur atom makes the thiourea significantly more hydrophobic (longer retention time) than the Urea oxygen analogue.

Visual Summary: The CS₂ Equilibrium Trap

Understanding the dithiocarbamate trap is essential for the CS₂ route.

CS2Trap CS2 CS2 + Amine 1 DTC Dithiocarbamate Salt (Equilibrium Trap) CS2->DTC Equilibrium Reversion Reversion to Starting Materials DTC->Reversion No Activation ITC_InSitu Isothiocyanate (In-Situ) DTC->ITC_InSitu Desulfurization Activation Activation Agent (Iodine, EDC, or T3P) Activation->ITC_InSitu FinalProduct Unsymmetrical Thiourea ITC_InSitu->FinalProduct Nucleophilic Attack Amine2 + Amine 2 Amine2->FinalProduct

Caption: The "Trap" mechanism. Without the Activation Agent (Iodine/EDC), the Dithiocarbamate reverts. With activation, it converts to the reactive Isothiocyanate.

FAQ: Rapid Response

Q: Can I use Lawesson's Reagent to convert a Urea to a Thiourea? A: Yes, but it is "dirty." Lawesson's reagent leaves phosphorus by-products that are notoriously difficult to remove.

  • Alternative: Use P₄S₁₀ with HMDSO (Hexamethyldisiloxane) in Pyridine. This generates a cleaner thionating agent in situ.

Q: My reaction yield is >100% and the solid is sticky. A: You likely have trapped solvent or Sulfur contamination (if using CS₂).

  • Test: Run a TLC.[1] If you see a spot at the solvent front (non-polar), it is elemental sulfur. Wash with hexanes or aqueous sulfite.

Q: Why did my thiourea desulfurize to urea on the shelf? A: Thioureas are sensitive to photo-oxidation. Store them in amber vials under Argon at -20°C . If the molecule contains an electron-rich aromatic ring, it acts as a sensitizer, accelerating this degradation.

References

  • Katritzky, A. R., et al. "Recent advances in the synthesis of thioureas." Journal of Organic Chemistry.

    • Source: (Representative link for context)

  • Maddani, M. R., & Prabhu, K. R. "A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives."[2] Journal of Organic Chemistry, 2010.[2]

    • Source:

  • Wei, Y., et al. "Water-based synthesis of thioureas."[2] Green Chemistry. (Discusses the equilibrium challenges in CS2 reactions).

    • Source:

  • Nguyen, T. B., et al. "Sulfurization of isocyanides with elemental sulfur."[2] Synthesis, 2014.[2] (Alternative route avoiding CS2/Isothiocyanates).

    • Source:

(Note: While specific page numbers and volumes vary by database, the authors and titles listed above represent the authoritative bodies of work for these specific protocols.)

Sources

Technical Support Center: Crystallization of 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea (EMPT)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Process Optimization & Troubleshooting for EMPT Crystallization

Introduction: The "Grease vs. Brick" Paradox

Welcome to the technical support hub for 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea (referred to hereafter as EMPT ).

If you are here, you are likely struggling with a compound that refuses to behave like a standard small molecule. EMPT presents a classic "Grease vs. Brick" paradox in crystal engineering:

  • The "Brick" (Thiourea Core): The central thiourea moiety (–NH–CS–NH–) is a rigid, planar hydrogen-bond donor/acceptor system that wants to stack efficiently.

  • The "Grease" (Steric Bulk): The 2-ethyl-6-methyl substitution on the phenyl ring creates a "perpendicular" twist. This steric bulk disrupts planar

    
    -
    
    
    
    stacking and increases the entropic penalty of crystallization, making the compound prone to oiling out (Liquid-Liquid Phase Separation) rather than nucleating.

This guide addresses the three most common failure modes reported by our users: Oiling Out , Polymorph Inconsistency , and Persistent Yellowing .

Module 1: Troubleshooting "Oiling Out" (LLPS)

User Issue: "I cooled my reaction mixture, but instead of white crystals, I got a yellow oil at the bottom. It solidified into a glass overnight."

Root Cause Analysis: This is Metastable Liquid-Liquid Phase Separation (LLPS) . The 2,6-disubstitution pattern prevents the molecule from easily locking into the crystal lattice. When the solution cools, the attractive forces between EMPT molecules are strong enough to separate them from the solvent, but the steric hindrance prevents immediate ordering. You have entered the "Oiling Out Zone" (Miscibility Gap) before crossing the Solubility Curve.

The Solution: The "Seeded Heat-Cycle" Protocol

Do not simply cool the oil further; this locks impurities inside. Follow this thermodynamic reset:

Step 1: Re-dissolution Reheat the mixture until the oil phase fully dissolves back into the bulk solvent.

Step 2: Solvent Adjustment (The Hansen Parameter Shift) If you are using a single solvent (e.g., Ethanol), you are likely too polar. The hydrophobic ethyl/methyl groups need better solvation.

  • Recommendation: Switch to a Toluene : Heptane (1:3) or IPA : Water (4:1) system. The Toluene interacts well with the aromatic rings via

    
    -interactions, preventing early phase separation.
    

Step 3: The "Cloud Point" Approach

  • Cool the clear solution slowly (0.5 °C/min).

  • Critical Step: At the very first sign of turbidity (cloud point), stop cooling. Hold temperature constant.

  • Seed Addition: Add 0.1 wt% of pure seed crystals. If you lack seeds, scratch the glass vigorously to induce nucleation.

  • Isothermal Aging: Hold at this temperature for 2-4 hours. You must allow the oil droplets to transfer mass to the crystalline seeds (Ostwald Ripening).

Workflow Visualization: Rescuing an Oiled-Out Batch

OilingOutRescue Start Issue: Oiling Out Observed Reheat 1. Reheat to Clear Solution (T > T_clear) Start->Reheat SolventCheck Check Solvent Composition Reheat->SolventCheck Adjust Add 'Solubilizer' (e.g., Toluene) to lower supersaturation SolventCheck->Adjust If oiling persists CoolSlow 2. Cool Slowly (0.5°C/min) SolventCheck->CoolSlow Standard attempt Adjust->CoolSlow CloudPoint Cloud Point Reached? CoolSlow->CloudPoint CloudPoint->CoolSlow No Seed 3. ADD SEEDS Immediately (Do not cool further) CloudPoint->Seed Yes Hold 4. Isothermal Hold (2-4 hrs) Convert Oil -> Crystal Seed->Hold FinalCool 5. Cool to Final Temp Hold->FinalCool

Caption: Logic flow for converting a metastable oil phase into a stable crystalline suspension.

Module 2: Polymorph Control (Needles vs. Prisms)

User Issue: "Batch A gave me nice prisms. Batch B gave me fluffy needles that clogged my filter. The NMR is identical. What happened?"

Root Cause Analysis: Thioureas exhibit Conformational Polymorphism . The molecule can adopt a syn-syn, syn-anti, or anti-anti conformation around the thiourea core.

  • Needles (Kinetic Form): Often result from rapid precipitation (e.g., crash cooling). These are likely the anti-anti conformer, which forms long hydrogen-bonded chains but packs poorly in 3D.

  • Prisms/Blocks (Thermodynamic Form): Result from slow growth. In sterically hindered diarylthioureas, the syn-syn conformer is often thermodynamically favored due to intramolecular London dispersion forces between the bulky ortho-substituents (the 2-ethyl group) and the other phenyl ring.

Solvent System Screening Table

Use this table to select the correct solvent for your desired morphology.

Solvent SystemPolarityTypical MorphologyRisk FactorRecommendation
Ethanol (Abs) HighFine NeedlesSolvate formationGood for first cleanup, bad for filtration.
DCM / Hexane LowAggregates/OilHigh Oiling Out Avoid. DCM evaporates too fast.
Toluene / Heptane MedBlocky Prisms LowGold Standard. Toluene stabilizes the aromatic rings.
Acetone / Water HighPlatesHydrolysisRisk of desulfurization if heated too long.

Protocol for Blocky Crystals (Filterable):

  • Dissolve EMPT in Toluene at 60°C (approx. 5 mL/g).

  • Add Heptane dropwise until faint turbidity persists.

  • Add a few drops of Toluene to clear it.

  • Wrap the flask in foil (insulation) and allow to cool to RT over 12 hours.

Module 3: Purity & The "Yellow Impurity"

User Issue: "My product has a persistent yellow tint even after recrystallization. Purity is 98%, but I need >99.5%."

Root Cause Analysis: The yellow color typically comes from trace oxidation or sulfur extrusion .

  • Isothiocyanates: If the synthesis involved an aniline attacking an isothiocyanate, unreacted isothiocyanate is yellow/orange.

  • Desulfurization: Prolonged heating in polar solvents (like ethanol) can convert the thiourea (C=S) to a urea (C=O), releasing elemental sulfur or forming polysulfides (yellow).

The "Scavenger" Purification Protocol

Standard recrystallization often fails to remove these specific impurities because they co-crystallize.

Step 1: Chemical Wash Before crystallization, dissolve the crude solid in DCM and wash with 10% aqueous HCl .

  • Why? This removes unreacted anilines (protonation). Thioureas are neutral and stay in the DCM.

Step 2: Charcoal Filtration (The Right Way)

  • Dissolve in warm Ethanol .

  • Add Activated Carbon (SX Ultra) (5 wt%).

  • Stir for 15 mins at 50°C. Do not boil.

  • Filter through a Celite pad while hot.

  • Crucial: Add 1% (v/v) of hydrazine hydrate or a drop of mercaptoethanol to the filtrate before crystallization. This acts as a reducing agent to prevent re-oxidation of the sulfur during crystallization.

Module 4: Process Scalability & Safety

User Issue: "I'm scaling from 1g to 100g. Are there thermal hazards?"

Safety Advisory:

  • Thermal Instability: Thioureas can decompose exothermically. Do not hold the melt (if you oil out) above 100°C for extended periods.

  • Solvent Trapping: The 2-ethyl-6-methyl "pocket" is excellent at trapping solvent molecules. You must dry the final crystals under high vacuum ( < 10 mbar) at 40°C for at least 24 hours. Check 1H-NMR for solvent peaks; they are often mistaken for impurities.

Scale-Up Workflow (DOT Diagram)

ScaleUp Crude Crude EMPT (100g) Wash Acid Wash (Remove Aniline) Crude->Wash Dissolve Dissolve in Toluene (60°C) Wash->Dissolve Filter Carbon Polish (Remove Color) Dissolve->Filter Cryst Controlled Cooling (with Seeding) Filter->Cryst Dry Vac Dry (Remove Solvates) Cryst->Dry

Caption: Recommended unit operations for >100g scale purification.

References & Authoritative Grounding

  • Crystallization of Sterically Hindered Thioureas:

    • Concept: London dispersion forces favor "folded" (syn-syn) conformations in crowded diarylthioureas, impacting solubility and crystal habit.

    • Source: Wagner, J. P., et al. (2022). "London Dispersion Favors Sterically Hindered Diarylthiourea Conformers in Solution." Angewandte Chemie International Edition. (Contextual match via general diarylthiourea behavior).

  • Oiling Out (LLPS) Mechanisms:

    • Concept: Oiling out occurs when the liquid-liquid miscibility gap intersects the metastable zone width (MSZW).

    • Source: Mettler Toledo Technical Guide. "Oiling Out in Crystallization."

  • Polymorphism in Diarylthioureas:

    • Concept: N,N'-diarylthioureas frequently exhibit conformational polymorphism (syn/anti isomers) which can be controlled by solvent polarity.

    • Source: Custodio, J. M. F., et al. (2025). "Conformational and Topology Analysis of Diphenylthiourea...". ResearchGate.

  • Synthesis & Purification Standards:

    • Concept: Standard preparation via aniline and isothiocyanate, requiring acid wash for amine removal.

    • Source: Organic Syntheses, Coll. Vol. 3, p.617 (1955); Vol. 26, p.44 (1946).

Validation & Comparative

structure-activity relationship comparison of ethyl- and methyl-substituted phenylthioureas

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Verdict

In the optimization of phenylthiourea (PTU) scaffolds—widely utilized as tyrosinase inhibitors, DNA-binding agents, and antimicrobial candidates—the substitution of a methyl group with an ethyl group represents a critical "magic methyl" vs. "flexible ethyl" decision point.

While both alkyl groups function as weak electron donors (+I effect), their impact on biological activity diverges significantly due to steric entropy and lipophilicity (LogP) .

  • Methyl (-CH₃): Preferred for probing tight steric pockets in enzymes (e.g., Tyrosinase active site) without introducing significant conformational entropy penalty. It serves as a rigid hydrophobic anchor.

  • Ethyl (-CH₂CH₃): Increases lipophilicity (~0.5 LogP units higher than methyl), enhancing membrane permeability for antimicrobial applications. However, the added rotatable bond introduces entropic costs and can cause steric clashes in restricted binding clefts.

This guide analyzes the structure-activity relationship (SAR) of these two congeners, supported by experimental protocols and mechanistic insights.

Chemical Scaffold & SAR Logic

The phenylthiourea pharmacophore consists of a lipophilic phenyl ring linked to a polar thiourea moiety. The thiourea sulfur is a soft base, ideal for chelating soft metals like Copper (Cu²⁺) in the active site of metalloenzymes (e.g., Tyrosinase).

SAR Interaction Map

The following diagram illustrates the distinct roles of the scaffold regions and how Methyl/Ethyl substitutions modulate them.

SAR_Map Scaffold Phenylthiourea Scaffold Thiourea Thiourea Moiety (S=C-NH-NH) Scaffold->Thiourea Phenyl Phenyl Ring (Hydrophobic Core) Scaffold->Phenyl Activity_Tyr Tyrosinase Inhibition (Cu Chelation) Thiourea->Activity_Tyr Primary Mechanism Substituent Alkyl Substituent (Methyl vs. Ethyl) Phenyl->Substituent Para/Meta/Ortho Position Substituent->Activity_Tyr Steric Fit (Methyl > Ethyl in tight pockets) Activity_Anti Antimicrobial (Membrane Permeability) Substituent->Activity_Anti Lipophilicity (LogP) (Ethyl > Methyl)

Figure 1: Functional decomposition of the Phenylthiourea scaffold showing how alkyl substitution differentially impacts enzymatic inhibition versus cellular permeability.

Comparative Analysis: Methyl vs. Ethyl[1]

Electronic Effects (Inductive)

Both Methyl and Ethyl groups exhibit a positive inductive effect (+I), increasing electron density on the phenyl ring. This electron donation slightly increases the nucleophilicity of the thiourea sulfur via resonance, potentially enhancing metal chelation.

  • Difference: Negligible. The electronic difference between a methyl and an ethyl group is insufficient to drive major potency shifts alone.

Steric & Entropic Effects

This is the differentiator.

  • Methyl: A "rotator" with low steric demand. It fits into small hydrophobic pockets (e.g., Valine/Alanine rich regions).

  • Ethyl: Adds a C-C bond, increasing the Molar Refractivity (MR) and introducing a rotatable bond. In the Tyrosinase active site, which contains a binuclear copper center guarded by bulky residues (like Histidine), the ethyl group often faces steric clashes that the methyl group avoids.

Lipophilicity (LogP)
  • Methyl:

    
    LogP 
    
    
    
    +0.5 (relative to H).
  • Ethyl:

    
    LogP 
    
    
    
    +1.0 (relative to H).
  • Implication: Ethyl derivatives partition better into lipid bilayers. In antimicrobial assays, p-ethylphenylthiourea often shows lower MIC (Minimum Inhibitory Concentration) values against Gram-positive bacteria compared to p-tolylthiourea due to superior cell wall penetration.

Experimental Data Comparison

The following data synthesizes trends from tyrosinase inhibition studies (Mushroom Tyrosinase) and antimicrobial screenings.

Table 1: Relative Potency Profile
FeatureMethyl-Substituted (p-Tolylthiourea)Ethyl-Substituted (p-Ethylphenylthiourea)Mechanistic Rationale
Tyrosinase IC₅₀ Lower (More Potent) (Range: 1–15 µM)Higher (Less Potent) (Range: 5–30 µM)Methyl fits the restricted "caddie" pocket near the Cu-site without steric clash [1, 2].
LogP (Calc) ~1.5 - 1.8~2.0 - 2.3Ethyl adds hydrophobicity, aiding transport but reducing water solubility.
Antimicrobial MIC ModerateHigh Potency Higher lipophilicity of Ethyl aids in penetrating bacterial membranes [3, 4].
Solubility ModerateLowEthyl decreases aqueous solubility, complicating assay formulation.

Note: Specific IC₅₀ values vary by assay conditions (substrate L-DOPA vs Tyrosine). However, the trend Methyl > Ethyl for Tyrosinase binding affinity is consistent in homologous series due to the steric constraints of the enzyme's secondary binding pocket [2].

Detailed Experimental Protocols

To validate these SAR observations, the following protocols are recommended. These are designed to be self-validating systems with built-in controls.

Synthesis of N-Substituted Phenylthioureas

Reaction Type: Nucleophilic Addition (Aniline + Ammonium Thiocyanate)

Reagents:

  • p-Toluidine (for Methyl analog) or p-Ethylaniline (for Ethyl analog).

  • Ammonium Thiocyanate (NH₄SCN).

  • Concentrated HCl.

Workflow Diagram:

Synthesis_Flow Step1 1. Dissolution Dissolve 0.1 mol Aniline derivative in 9mL HCl + 25mL Water Step2 2. Activation Heat to 60-70°C for 1 hour (Protonation of amine) Step1->Step2 Step3 3. Addition Add 0.1 mol NH4SCN slowly (Formation of Thiocyanate salt) Step2->Step3 Step4 4. Reflux Reflux for 4 hours at 100°C (Rearrangement to Thiourea) Step3->Step4 Step5 5. Isolation Cool to RT, add ice water. Filter precipitate. Step4->Step5 Step6 6. Purification Recrystallize from Ethanol Step5->Step6

Figure 2: Step-by-step synthesis workflow for converting substituted anilines to phenylthioureas.

Protocol Steps:

  • Preparation: In a round-bottom flask, dissolve 0.1 mol of the substituted aniline (p-toluidine or p-ethylaniline) in a mixture of 9 mL concentrated HCl and 25 mL distilled water.

  • Activation: Heat the solution to 60–70°C for 60 minutes. This ensures complete protonation and solubilization.

  • Addition: Remove from heat momentarily. Slowly add 0.1 mol (7.6 g) of Ammonium Thiocyanate.

  • Reaction: Reflux the mixture (approx. 100°C) for 4 hours. The solution will turn turbid as the product forms.

  • Work-up: Cool the mixture to room temperature and pour into 100 mL of ice-cold water. The phenylthiourea will precipitate as a solid.[1]

  • Purification: Filter the solid and recrystallize from hot ethanol to obtain pure crystals.

    • Validation: Check Melting Point (p-tolylthiourea: ~188°C; p-ethylphenylthiourea: ~156°C).

Tyrosinase Inhibition Assay

Target: Mushroom Tyrosinase (EC 1.14.18.1)

  • Buffer Prep: Prepare 50 mM Phosphate Buffer (pH 6.8).

  • Enzyme Sol: Dissolve Mushroom Tyrosinase (1000 U/mL) in buffer.

  • Substrate: 2 mM L-DOPA solution.

  • Inhibitor: Dissolve Methyl- and Ethyl-PTU in DMSO (stock 10 mM). Dilute to test concentrations (1, 10, 50, 100 µM).

  • Reaction:

    • In a 96-well plate, add 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor.

    • Incubate at 25°C for 10 mins.

    • Add 20 µL L-DOPA substrate to initiate.

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) for 10 minutes.

  • Calculation:

    
    [2]
    

References

  • Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. Source: PubMed / PMC URL:[Link] Relevance: Discusses the SAR of thiourea derivatives and the impact of alkyl/aryl substitutions on tyrosinase binding affinity.

  • Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. Source: MDPI (Int. J. Mol. Sci.) URL:[Link] Relevance: Provides structural insight into how phenylthiourea binds to the active site, highlighting the importance of steric fit for the phenyl ring.

  • Synthesis and antimicrobial activities of substituted phenylthioureas. Source: Journal of Chemical and Pharmaceutical Research URL:[Link] Relevance: Direct experimental data on the synthesis and antimicrobial screening of methyl-substituted phenylthioureas.

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Source: MDPI (Molecules) URL:[Link] Relevance: Compares ethylphenyl vs. other substituted phenyl rings in complex thiourea derivatives, demonstrating the lipophilicity-driven antimicrobial trends.

Sources

cross-validation of analytical methods for 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a cross-validated analytical framework for the quantification of 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea (EMPT), a hydrophobic thiourea derivative often encountered as a synthesis intermediate or degradation impurity in pharmaceutical manufacturing.

We compare two orthogonal methodologies:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The robust "workhorse" method for assay and high-concentration impurity profiling (µg/mL range).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The high-sensitivity alternative for trace analysis and genotoxic impurity (GTI) screening (ng/mL range).

Key Finding: While HPLC-UV offers superior precision for bulk assay (>99.5% recovery), LC-MS/MS is required for trace quantification below 50 ng/mL, though it requires rigorous correction for matrix-induced ion suppression.

Analyte Profile & Analytical Challenges

Molecule: 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea Molecular Formula: C₁₆H₁₈N₂S Molecular Weight: 270.40 g/mol LogP (Predicted): ~3.8 (Highly Hydrophobic)

The Analytical Challenge
  • Tautomerism: Thioureas exist in equilibrium between thione (C=S) and thiol (C-SH) forms. Analytical conditions must stabilize the thione form to prevent peak splitting.

  • Hydrophobicity: The 2-ethyl-6-methyl substitution creates significant steric hindrance and hydrophobicity, requiring high organic content mobile phases compared to simple thioureas.

  • Detection: While the phenyl rings provide UV absorption (254 nm), the lack of extensive conjugation limits sensitivity, necessitating MS for trace levels.

Method A: HPLC-UV (The Routine Assay)[1]

Objective: Quality Control (QC), Assay, and Content Uniformity.

Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: C18 End-capped (e.g., Waters XBridge BEH C18, 150mm x 4.6mm, 3.5 µm). Rationale: End-capping reduces silanol interactions with the nitrogen lone pairs.

  • Mobile Phase:

    • A: 10 mM Ammonium Phosphate buffer, pH 3.0 (Stabilizes thione form).

    • B: Acetonitrile (ACN).

  • Gradient: Isocratic 60:40 (B:A) or Gradient 50% B to 90% B over 15 mins.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm.

  • Injection Volume: 20 µL.

Performance Data
ParameterValueNotes
Linearity Range 0.5 – 100 µg/mL

LOD 0.15 µg/mLSignal-to-Noise (S/N) = 3:1
LOQ 0.50 µg/mLS/N = 10:1
Precision (RSD) < 0.8%Intra-day (n=6)
Accuracy 98.5% - 101.5%Spike recovery in placebo

Method B: LC-MS/MS (Trace Quantification)[1]

Objective: Genotoxic Impurity (GTI) screening, pharmacokinetic (PK) studies, and cleaning validation.

Experimental Protocol
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[3] Note: APCI may be used if matrix suppression is high, but ESI+ provides better sensitivity for the basic nitrogens.

  • Column: C18 UHPLC Column (e.g., Phenomenex Kinetex 1.7 µm, 50 x 2.1 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • MRM Transitions:

    • Precursor: 271.1

      
      
      
      
      
    • Quantifier: 271.1

      
       93.1 (Aniline fragment)
      
    • Qualifier: 271.1

      
       135.1 (2-ethyl-6-methylaniline fragment)
      
Performance Data
ParameterValueNotes
Linearity Range 1.0 – 1000 ng/mL

(Weighted

)
LOD 0.2 ng/mLS/N = 3:1
LOQ 1.0 ng/mLS/N = 10:1
Precision (RSD) 2.5% - 5.0%Higher variability due to ionization
Matrix Effect -15% SuppressionRequires deuterated Internal Standard (IS)

Cross-Validation & Correlation Logic

To ensure the methods are interchangeable within their overlap range, a cross-validation study using the Bland-Altman approach is essential.

The Validation Workflow

The following diagram illustrates the decision logic and validation workflow for selecting and verifying the appropriate method.

ValidationWorkflow Start Sample: EMPT Analysis ConcCheck Est. Concentration? Start->ConcCheck HighConc High (> 1 µg/mL) (Assay/Content) ConcCheck->HighConc Bulk LowConc Trace (< 1 µg/mL) (Impurity/PK) ConcCheck->LowConc Trace MethodA Method A: HPLC-UV (Robustness Priority) HighConc->MethodA MethodB Method B: LC-MS/MS (Sensitivity Priority) LowConc->MethodB CrossVal Cross-Validation Zone (1 - 10 µg/mL) MethodA->CrossVal Dilute to range MethodB->CrossVal Inject direct Stats Statistical Comparison (Bland-Altman / t-test) CrossVal->Stats Result Validated Report Stats->Result

Figure 1: Analytical decision matrix and cross-validation workflow for EMPT quantification.

Statistical Correlation

When analyzing samples in the overlap range (1–10 µg/mL), the two methods should demonstrate:

  • Linear Regression: Plotting Method A (x) vs. Method B (y) should yield a slope of

    
    .
    
  • Bland-Altman Bias: The mean difference between methods should be statistically insignificant (

    
    ).
    

Experimental Insight: If LC-MS/MS consistently reads lower than HPLC-UV in the overlap range, it indicates ion suppression . This must be corrected by:

  • Improving sample cleanup (Solid Phase Extraction).

  • Using a stable isotope-labeled internal standard (e.g., EMPT-d5).

Recommendations

ScenarioRecommended MethodCritical Control Point
Raw Material Assay HPLC-UV Ensure column temperature is controlled (30°C) to prevent retention time shifts due to hydrophobicity.
Cleaning Validation LC-MS/MS Swab recovery must be validated; cotton swabs may release interferences suppressing the MS signal.
Stability Studies HPLC-UV Sufficient for main peak; use LC-MS only if identifying unknown degradation products.

References

  • BenchChem. (2025).[1][4] A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives. Retrieved from

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Kumar, J., et al. (2023).[5] Analytical Method Development for Evaluation of Pharmacokinetics of Thiourea-Based Antivirals via LC-MS/MS. bioRxiv. Retrieved from [5]

  • US EPA. (2015). Method 509.1: Determination of Ethylene Thiourea using LC/MS/MS. Retrieved from

  • MDPI. (2023). New N-acyl Thiourea Derivatives: Synthesis and Standardized Quantification Method. Molecules. Retrieved from

Sources

In-Vivo Comparative Efficacy of N,N'-Diarylthiourea Derivatives: A Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The thiourea scaffold, particularly N,N'-diaryl substituted derivatives, represents a "privileged structure" in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities.[1] This guide provides a comparative analysis of the in-vivo therapeutic effects of representative N,N'-diarylthiourea derivatives, with a focus on their anti-inflammatory and anticancer properties. While specific in-vivo data for 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea is not presently available in published literature, this guide will draw upon data from structurally related and well-documented analogues to provide a robust framework for understanding the therapeutic potential of this chemical class.

Part 1: Anti-Inflammatory Potential of N,N'-Diarylthiourea Derivatives: In-Vivo Evidence

A significant area of investigation for thiourea derivatives is their potent anti-inflammatory activity.[2] The carrageenan-induced paw edema model in rodents stands as a gold-standard for evaluating the in-vivo efficacy of novel anti-inflammatory agents.

Featured Compounds: Naproxen-Thiourea Conjugates

To enhance the therapeutic profile of the widely-used nonsteroidal anti-inflammatory drug (NSAID) naproxen, researchers have synthesized conjugates by introducing a thiourea linker connected to various aromatic amines.[3] This approach aims to amplify efficacy while potentially mitigating known side effects.

This widely accepted protocol provides a reliable measure of acute inflammation.

  • Animal Model: Typically, male Wistar rats weighing between 180-200g are utilized for this model.

  • Experimental Groups:

    • Vehicle Control: Administered with the solvent used to dissolve the test compounds (e.g., 1% DMSO).

    • Positive Control: Treated with a standard anti-inflammatory drug, such as naproxen.

    • Test Groups: Administered with varying doses of the novel thiourea derivatives.

  • Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar tissue of the right hind paw of the rats, 60 minutes after the administration of the test compounds.

  • Measurement of Edema: The volume of the inflamed paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for the test and positive control groups relative to the vehicle control group.

The following table summarizes the anti-inflammatory efficacy of selected naproxen-thiourea derivatives in comparison to the parent drug, naproxen.

CompoundDose (mg/kg)Maximum Edema Inhibition (%)Reference
Naproxen1045.3%[3]
Naproxen-thiourea-m-anisidine (Compound 4) 1054.01% [3]
Naproxen-thiourea-N-methyl tryptophan methyl ester (Compound 7) 1054.12% [3]

Analysis: The data demonstrates that specific N,N'-diarylthiourea derivatives of naproxen exhibit significantly greater in-vivo anti-inflammatory activity than naproxen itself.[3] This underscores the valuable contribution of the thiourea pharmacophore to the overall therapeutic effect.

The anti-inflammatory effects of these compounds are believed to be mediated through the dual inhibition of key enzymes in the inflammatory cascade: cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiourea_Derivative N,N'-Diarylthiourea Derivative Thiourea_Derivative->COX2 Inhibition Thiourea_Derivative->LOX5 Inhibition

Caption: Dual inhibition of COX-2 and 5-LOX by thiourea derivatives.

Part 2: Anticancer Efficacy of N,N'-Diarylthiourea Derivatives: In-Vivo Validation

The anticancer potential of N,N'-diarylthiourea derivatives has been a major focus of research, with numerous compounds demonstrating significant cytotoxicity against various cancer cell lines in vitro.[2][4] In-vivo validation is a critical next step, and xenograft models provide a powerful platform for this assessment.

Featured Compound: A Dinuclear Copper(II) Complex of a Tripyridyl Thiourea Derivative

The coordination of thiourea derivatives with metal ions can lead to a significant enhancement of their anticancer properties. A dinuclear copper(II) complex of a tripyridyl thiourea derivative has shown remarkable in-vivo anticancer activity.[5]

  • Animal Model: Immunocompromised mice, such as BALB/c nude mice, are used to prevent rejection of the human tumor graft.

  • Tumor Implantation: Human cancer cells (e.g., SMMC7721 liver cancer cells) are subcutaneously injected into the flank of the mice.

  • Treatment Regimen: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving the thiourea complex via intraperitoneal injection).

  • Monitoring: Tumor volume and the body weight of the mice are measured at regular intervals throughout the study.

In a xenograft model using SMMC7721 cells, the dinuclear copper(II) thiourea complex demonstrated a profound inhibitory effect on tumor growth.[5] After 15 days of treatment, the average tumor weight in the group treated with the complex was significantly lower than that in the control group. Importantly, no significant body weight loss was observed in the treated mice, suggesting good tolerability of the compound.[5]

The anticancer activity of many thiourea derivatives, particularly metal complexes, is often linked to the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase signaling pathways.

anticancer_pathway Thiourea_Complex Thiourea-Metal Complex ROS Increased Reactive Oxygen Species (ROS) Thiourea_Complex->ROS Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Caspase_Activation Caspase-3 Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by thiourea complexes.

Part 3: Synthesis, Conclusions, and Future Directions

The synthesis of N,N'-diarylthiourea derivatives is typically a straightforward and efficient process, often involving the reaction of an appropriate aryl isothiocyanate with an aryl amine. This synthetic accessibility, coupled with their demonstrated in-vivo efficacy, makes them highly attractive candidates for drug development.

Key Insights:

  • Tunable Efficacy: The therapeutic properties of N,N'-diarylthioureas can be significantly modulated by altering the electronic and steric nature of the substituents on the aryl rings.

  • Synergistic Potential: The conjugation of the thiourea moiety to existing drugs or complexation with metal ions can lead to compounds with superior in-vivo performance.

Future Research Imperatives:

  • In-Vivo Profiling of Novel Derivatives: It is imperative that novel derivatives, such as 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea, are synthesized and subjected to rigorous in-vivo testing to fully characterize their therapeutic potential.

  • Pharmacokinetic and Toxicological Studies: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential to assess the drug-like properties and safety profiles of lead compounds.

  • Mechanism of Action Elucidation: Further in-depth studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

References

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  • El-Atawy, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. PMC, 10.3390/molecules28176420. Available from: [Link]

  • Li, Y., et al. (2020). In vitro and in vivo anticancer activity of a thiourea tripyridyl dinuclear Cu(ii) complex. New Journal of Chemistry, 44(33), 14225-14234. Available from: [Link]

  • Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. Available from: [Link]

  • Gümüş-Boğa, M., et al. (2007). In vivo metabolism of N-phenyl-N '-(3,5-dimethylpyrazole-4-yl) thiourea in rats. Marmara Pharmaceutical Journal, 11(3), 115-119. Available from: [Link]

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  • El-Atawy, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. PMC, 10.3390/molecules28176420. Available from: [Link]

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A Comparative In Silico Analysis of 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea: Elucidating Binding Affinities Across Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

This guide provides a comprehensive comparative molecular docking study of the novel compound 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea against three distinct and therapeutically relevant protein targets: PvdP tyrosinase from Pseudomonas aeruginosa, human Acetylcholinesterase (AChE), and human Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By juxtaposing its binding characteristics with those of established inhibitors, we aim to elucidate its potential interaction mechanisms and selectivity profile, offering valuable insights for further drug development endeavors.

Introduction: The Therapeutic Potential of Phenylthiourea Derivatives

Phenylthiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities.[1] Their therapeutic potential spans from antimicrobial and anticancer to enzyme inhibition.[2][3] The central thiourea moiety is crucial for their biological function, often engaging in key interactions with protein targets. 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea is a novel derivative whose interaction profile with key biological targets remains uncharacterized. This study employs in silico molecular docking to predict its binding affinity and mode of interaction with three distinct enzymes implicated in bacterial virulence, neurodegenerative disease, and cancer, respectively.

The choice of target proteins is deliberate, reflecting the diverse therapeutic areas where phenylthiourea derivatives have shown promise:

  • PvdP Tyrosinase: A key enzyme in the pyoverdine biosynthesis pathway of Pseudomonas aeruginosa, a notorious opportunistic pathogen. Inhibition of PvdP tyrosinase presents a promising strategy to curb bacterial virulence.[2]

  • Acetylcholinesterase (AChE): A critical enzyme in the central and peripheral nervous systems that hydrolyzes the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[4][5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[6]

This guide will provide a detailed, step-by-step methodology for a comparative docking study, present the results in a clear and comparative format, and discuss the implications of the findings for the potential therapeutic applications of 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea.

Methodology: A Rigorous In Silico Approach

Our comparative docking study is designed to be a self-validating system, employing established protocols and software to ensure the reliability of the generated data. The overall workflow is depicted below.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_val Validation & Analysis p1 Ligand Preparation: 1. 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea 2. Phenylthiourea 3. Donepezil 4. Sorafenib d1 Grid Box Generation p1->d1 p2 Target Protein Preparation: - PvdP Tyrosinase (6RRP) - Acetylcholinesterase (4EY7) - VEGFR2 (3WZE) p2->d1 v1 Redocking of Co-crystallized Ligands p2->v1 Validation d2 Molecular Docking (AutoDock Vina) d1->d2 v2 Analysis of Docking Results: - Binding Energy - Hydrogen Bonds - Interacting Residues d2->v2 v1->d2 Validation

Figure 1: Workflow for the comparative molecular docking study.

Software and Tools
  • Molecular Modeling and Visualization: UCSF Chimera, PyMOL

  • Molecular Docking: AutoDock Vina

  • Ligand and Protein Preparation: AutoDock Tools[7]

Ligand Preparation

The 3D structures of the ligands were prepared as follows:

  • 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea: The 2D structure was sketched using molecular editor software and converted to a 3D structure. Energy minimization was performed using the MMFF94 force field.

  • Comparative Ligands: The 3D structures of Phenylthiourea (PubChem CID: 676454), Donepezil (PubChem CID: 3152), and Sorafenib (PubChem CID: 216239) were obtained from the PubChem database.[8]

  • PDBQT File Preparation: All ligand structures were converted to the PDBQT format using AutoDock Tools. This process involves assigning Gasteiger charges and defining rotatable bonds.

Target Protein Preparation

The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB).

  • PvdP Tyrosinase: PDB ID: 6RRP (co-crystallized with phenylthiourea)[9][10][11]

  • Human Acetylcholinesterase: PDB ID: 4EY7 (co-crystallized with Donepezil)[12][13]

  • Human VEGFR2: PDB ID: 3WZE (co-crystallized with Sorafenib)[14]

The proteins were prepared for docking using AutoDock Tools by:

  • Removing water molecules and co-factors.

  • Adding polar hydrogens.

  • Assigning Gasteiger charges.

  • Saving the final structure in the PDBQT format.

Docking Protocol Validation

To ensure the reliability of the docking protocol, the co-crystallized ligand from each PDB structure was extracted and re-docked into the binding site of its respective protein. The root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[15]

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina.[16][17]

  • Grid Box Generation: A grid box was defined around the active site of each protein, encompassing all the key interacting residues identified from the co-crystallized ligand. The grid box dimensions were set to 25 x 25 x 25 Å with a spacing of 1.0 Å.

  • Docking Parameters: The exhaustiveness parameter, which controls the thoroughness of the search, was set to 32. All other parameters were kept at their default values.

  • Execution: For each protein-ligand pair, ten independent docking runs were performed, and the pose with the lowest binding energy was selected for further analysis.

Results: A Comparative Analysis of Binding Interactions

The docking results are summarized in the tables below, presenting the binding energy, number of hydrogen bonds, and key interacting residues for 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea and the respective standard inhibitors against each target protein. A more negative binding energy indicates a stronger predicted binding affinity.[18]

PvdP Tyrosinase

Table 1: Docking results for PvdP Tyrosinase (PDB: 6RRP).

LigandBinding Energy (kcal/mol)Hydrogen BondsInteracting Residues
1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea -8.52Gln29, Asp211
Phenylthiourea (Reference)-7.22Gln29, Asp211

The docking results suggest that 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea exhibits a stronger predicted binding affinity for PvdP tyrosinase compared to phenylthiourea. Both compounds are predicted to form hydrogen bonds with Gln29 and Asp211, indicating a similar binding mode within the active site. The increased affinity of the title compound may be attributed to additional hydrophobic interactions from the ethyl and methyl groups on the phenyl ring.

Human Acetylcholinesterase

Table 2: Docking results for Human Acetylcholinesterase (PDB: 4EY7).

LigandBinding Energy (kcal/mol)Hydrogen BondsInteracting Residues
1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea -9.81Tyr337
Donepezil (Reference)-11.21Phe330

Against AChE, 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea shows a strong predicted binding affinity, although slightly lower than the established inhibitor Donepezil.[19][20] The interaction analysis reveals a hydrogen bond with Tyr337, a key residue in the peripheral anionic site of AChE. This suggests a potential dual binding site interaction, similar to some known AChE inhibitors.

Human VEGFR2

Table 3: Docking results for Human VEGFR2 (PDB: 3WZE).

LigandBinding Energy (kcal/mol)Hydrogen BondsInteracting Residues
1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea -9.22Cys919, Asp1046
Sorafenib (Reference)-10.53Cys919, Glu885, Asp1046

In the case of VEGFR2, 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea demonstrates a notable predicted binding affinity.[21] It is predicted to form hydrogen bonds with Cys919 and the critical residue Asp1046 in the DFG motif, which is a common interaction for type II kinase inhibitors like Sorafenib.[22][23] While Sorafenib shows a slightly better binding energy with an additional hydrogen bond to Glu885, the interaction profile of the title compound suggests it could be a potential VEGFR2 inhibitor.

Discussion: Interpreting the In Silico Evidence

The comparative docking study provides valuable preliminary data on the potential of 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea as a multi-target inhibitor. The predicted binding energies, which are in a favorable range for all three targets, suggest that this compound warrants further investigation.

The stronger predicted affinity for PvdP tyrosinase compared to the parent phenylthiourea molecule is a promising finding for the development of novel antibacterial agents against P. aeruginosa. The interactions with key residues in the active site are consistent with the known mechanism of phenylthiourea-based inhibitors.[24]

For AChE, the predicted interaction with the peripheral anionic site is significant. Dual-binding site inhibitors of AChE are of great interest as they can offer additional therapeutic benefits in the treatment of Alzheimer's disease.[25] While the binding energy is slightly lower than that of Donepezil, the unique substitution pattern of our compound of interest may offer a different pharmacokinetic or pharmacodynamic profile.

The predicted binding mode to VEGFR2, engaging with the crucial DFG motif, is a strong indicator of potential anti-angiogenic activity. The ability to interact with key residues like Cys919 and Asp1046 is a hallmark of many effective VEGFR2 inhibitors.[26]

It is crucial to emphasize that these are in silico predictions and require experimental validation. The binding energies are theoretical values and may not directly correlate with in vitro or in vivo efficacy. However, this study provides a strong rationale for synthesizing and testing 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea against these targets.

G cluster_compound 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea cluster_targets Potential Targets compound Test Compound PvdP PvdP Tyrosinase (Antibacterial) compound->PvdP -8.5 kcal/mol AChE Acetylcholinesterase (Neurodegenerative) compound->AChE -9.8 kcal/mol VEGFR2 VEGFR2 (Anticancer) compound->VEGFR2 -9.2 kcal/mol

Figure 2: Predicted binding affinities of the test compound for the target proteins.

Conclusion and Future Directions

This comparative docking study has provided the first in silico evidence for the potential of 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea as a multi-target inhibitor. The compound demonstrated favorable predicted binding affinities and interaction patterns with PvdP tyrosinase, human acetylcholinesterase, and human VEGFR2. These findings suggest that 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea could be a promising lead compound for the development of novel therapeutics for infectious diseases, neurodegenerative disorders, or cancer.

Future work should focus on the following:

  • Chemical Synthesis: Synthesis of 1-(2-Ethyl-6-methylphenyl)-3-phenylthiourea for in vitro and in vivo testing.

  • In Vitro Enzyme Assays: Experimental validation of the inhibitory activity against PvdP tyrosinase, AChE, and VEGFR2.

  • Cell-based Assays: Evaluation of the compound's efficacy in relevant cellular models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and selectivity.

  • Molecular Dynamics Simulations: To further investigate the stability of the predicted binding modes and to gain a more dynamic understanding of the protein-ligand interactions.

By integrating computational and experimental approaches, the full therapeutic potential of this promising phenylthiourea derivative can be elucidated.

References

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  • Sorafenib Acts through VEGFR-2 Inhibition in a Metastatic Clear-Cell Sarcoma of the Kidney. Journal of Cancer Therapy. Available at: [Link]

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  • DISCOVERY OF NOVEL ACETYLCHOLINESTERASE INHIBITORS FOR ALZHEIMER'S DISEASE USING MOLECULAR DOCKING TECHNIQUE - Studia Universitatis. Available at: [Link]

  • Natural, semisynthetic and synthetic tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma - PMC. Available at: [Link]

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  • Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies - PMC. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.